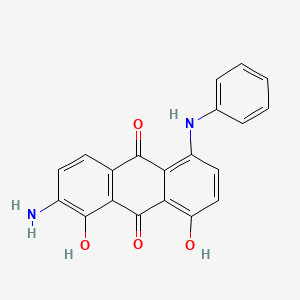

2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone

Description

Properties

CAS No. |

84788-11-4 |

|---|---|

Molecular Formula |

C20H14N2O4 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

2-amino-5-anilino-1,8-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H14N2O4/c21-12-7-6-11-15(19(12)25)20(26)17-14(23)9-8-13(16(17)18(11)24)22-10-4-2-1-3-5-10/h1-9,22-23,25H,21H2 |

InChI Key |

TVHDZTXXIBHODC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C=CC(=C4O)N |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Anthraquinone Derivatives

This method involves sequential functionalization of anthraquinone precursors through hydroxylation and amination reactions.

Key Steps:

- Starting Material : 1,4-Dihydroxyanthraquinone (quinizarin) or its leuco form (2,3-dihydro-1,4-dihydroxyanthraquinone).

- Amination : Reaction with phenylamine (aniline) in the presence of boric acid esters or hydroxycarboxylic acid esters as catalysts.

- Reductive Conditions : Use of zinc powder or sodium hyposulfate to maintain a reducing environment, preventing oxidation of intermediates.

Example Protocol:

| Component | Quantity (mol) | Conditions | Yield (%) |

|---|---|---|---|

| 1,4-Dihydroxyanthraquinone | 1.0 | Solvent: Methanol, 80°C, 12 hrs | 65–70 |

| Phenylamine | 2.2 | Catalyst: Boric acid ester | |

| Zinc powder | 0.5 | Reductive agent |

Outcomes :

- By-products : <5% unreacted quinizarin and minor dimerization products.

- Advantages : High regioselectivity for the 5-position due to steric and electronic effects.

Cycloaddition-Ring Transformation Approach

This method employs pyrido[1,2-a]pyrazines and substituted naphthoquinones to construct the anthraquinone core.

Key Steps:

- Cycloaddition : Reaction between pyrido[1,2-a]pyrazine and 5-amino-1,4-naphthoquinone.

- Ring Transformation : Rearrangement under thermal conditions to form the azaanthraquinone scaffold.

Example Protocol:

| Component | Quantity (mol) | Conditions | Yield (%) |

|---|---|---|---|

| Pyrido[1,2-a]pyrazine | 1.0 | Solvent: CH₂Cl₂, reflux, 24 hrs | 60 |

| 5-Amino-1,4-naphthoquinone | 1.0 | Catalyst: None |

Outcomes :

- Product : 6-Amino-3,4-bis(phenylamino)-1-pyridin-2-yl-benzo[g]isoquinoline-5,10-dione (analogous structure).

- By-products : Regioisomeric mixtures when using monosubstituted naphthoquinones.

Reductive Amination with Leucoanthraquinones

This method leverages the reductive activation of leucoanthraquinones to enhance reactivity toward amines.

Key Steps:

- Leucoanthraquinone Preparation : Reduction of 1,8-dihydroxyanthraquinone using sodium dithionite.

- Amination : Reaction with phenylamine under acidic conditions.

Example Protocol:

| Component | Quantity (mol) | Conditions | Yield (%) |

|---|---|---|---|

| Leuco-1,8-dihydroxyanthraquinone | 1.0 | Solvent: Ethanol/water (1:1), 60°C | 75–80 |

| Phenylamine | 3.0 | pH: 4–5 (acetic acid buffer) |

Outcomes :

- Purity : >95% by HPLC.

- Limitations : Requires strict control of pH to avoid over-amination.

Comparative Analysis of Methods

Advanced Modifications

Post-synthetic modifications enable further functionalization:

- Hydroxylation : Oxidative hydroxylation using H₂O₂/Fe²⁺ to introduce additional OH groups.

- Palladium Complexation : Coordination with Pd(II) for catalytic applications (e.g., 16a in).

Industrial-Scale Considerations

- Catalyst Recycling : Boric acid esters are recoverable, reducing costs.

- Solvent Optimization : Methanol/water mixtures improve solubility and reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anthraquinone derivatives.

Scientific Research Applications

Dyeing Applications

The primary application of 2-amino-1,8-dihydroxy-5-(phenylamino)anthraquinone lies in the textile industry, where it is utilized as a dye. Anthraquinone dyes are known for their vibrant colors and excellent fastness properties. The compound can be used to dye polyester fibers effectively, providing a rich color palette while maintaining durability under various conditions.

Case Study: Polyester Dyeing

A patent (US3270013A) describes the use of vicinally substituted 1-phenylamino-anthraquinone compounds for dyeing polyester fibers. The compounds exhibit high compatibility with polyester materials, ensuring that the dyed fabric retains color even after multiple washes .

Pharmaceutical Applications

Research indicates that derivatives of anthraquinones, including this compound, possess significant biological activity. They have been studied for their potential therapeutic effects, particularly in oncology and bone health.

Osteoclast Inhibition

A study on related compounds demonstrated that certain anthraquinone derivatives can inhibit osteoclast formation, which is crucial in managing bone resorption diseases such as osteoporosis. The research highlighted two specific derivatives that effectively suppressed receptor activator of nuclear factor-κB ligand-induced osteoclast formation without causing cytotoxicity .

Anticancer Potential

Additionally, anthraquinones have been investigated for their anticancer properties. They have shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including inducing apoptosis and modulating signaling pathways associated with cell growth .

Environmental Applications

Anthraquinones are also explored for their role in environmental science, particularly in bioremediation processes. They can act as inhibitors of sulfate-reducing bacteria, which are responsible for producing hydrogen sulfide in anaerobic environments.

Inhibition of Sulfide Production

Research indicates that 1,8-dihydroxy-anthraquinone can inhibit sulfide production from sulfate by specific bacterial strains. This property is beneficial for controlling sulfide levels in wastewater treatment facilities and preventing environmental pollution .

Toxicological Studies

While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies have shown that certain anthraquinones can exhibit mutagenic properties under specific conditions.

Mutagenicity Assessment

Research has indicated that anthraquinones with hydroxyl or amino functional groups may induce mutagenesis in bacterial strains. This finding underscores the importance of evaluating the safety and environmental impact of these compounds before widespread application .

Mechanism of Action

The mechanism of action of 2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone involves its interaction with molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, DNA replication, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Electronic Properties

Substituent positioning and type significantly alter anthraquinone geometry and electron density. For example:

- Anthraquinone (parent compound): Lacks substituents, serving as a baseline for aromaticity and planarity studies.

- 1,2-Dihydroxyanthraquinone (1,2-DHAQ): Adjacent hydroxyl groups at positions 1 and 2 enhance chemiluminescence (CL) quenching efficiency due to electron-withdrawing effects.

- Emodin (1,3,8-trihydroxy-6-methylanthraquinone): A natural product with anticancer properties. The methyl group at position 6 and hydroxyl groups at 1,3,8 contribute to its lipophilicity and DNA intercalation ability. The amino and phenylamino groups in the target compound could modify its binding affinity compared to emodin’s hydroxyl-methyl motif .

Table 1: Substituent Effects on Key Properties

Environmental and Physicochemical Behavior

- Deposition and Solubility: Anthraquinone’s environmental persistence is influenced by substituents. Hydroxyl and amino groups increase polarity, likely enhancing aqueous solubility and deposition rates compared to non-polar derivatives. For example, gas-phase anthraquinone has a deposition velocity of 0.7 cm s⁻¹ over vegetated land; substituted derivatives may exhibit higher deposition due to increased particle-phase affinity .

Chemiluminescence and Reactivity

- CL Quenching Mechanisms: Substituents on the benzene ring are critical for CL quenching. 1,2-DHAQ’s high efficiency contrasts with sulfate-containing analogs, which show weak activity. The phenylamino group in the target compound could act as an electron donor, enhancing CL quenching via resonance effects, though this hypothesis needs further testing .

Biological Activity

2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone is a synthetic compound belonging to the anthraquinone family, characterized by its complex structure featuring hydroxyl and amino functional groups. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 268.26 g/mol. Its structure includes two hydroxyl groups and an amino group, enhancing its reactivity and biological activity.

Antimicrobial Activity

Research indicates that anthraquinones exhibit significant antimicrobial properties. A study highlighted that derivatives of anthraquinones can inhibit the growth of various pathogens. For instance, this compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | Not effective |

Anticancer Activity

The compound has also been investigated for its anticancer potential. A notable study demonstrated that this compound induces apoptosis in cancer cell lines by activating caspase pathways. The mechanism involves the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Case Study: Apoptotic Induction in K562 Cells

In a study involving K562 leukemia cells, treatment with this compound at concentrations of 25 µM, 50 µM, and 100 µM resulted in apoptosis rates of 12%, 30%, and 60% respectively after 24 hours. The treatment also led to increased expression of caspase-3 and -9, indicating activation of the intrinsic apoptotic pathway .

Neuroprotective Effects

Recent studies suggest that anthraquinones may have neuroprotective effects relevant to neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been shown to inhibit amyloid-beta aggregation, a hallmark of AD pathology. In vitro assays revealed that it significantly reduced amyloid fibril formation .

Table 2: Neuroprotective Activity Against Amyloid-Beta Aggregation

| Compound | IC50 (µM) |

|---|---|

| Quercetin | 3.0 |

| This compound | 4.5 |

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : It acts as an inhibitor for enzymes involved in cancer progression and neurodegeneration.

- Interaction with Cellular Pathways : The compound modulates key signaling pathways related to cell survival and apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-1,8-dihydroxy-5-(phenylamino)anthraquinone, and how can purity be ensured?

- Methodological Answer :

Synthesis typically involves coupling reactions under reflux conditions. For example, 2-aminoanthraquinone derivatives can be synthesized by reacting 1,8-dihydroxyanthraquinone with alkyl halides in N,N-dimethylformamide (DMF) using K₂CO₃ as a base. Post-reaction purification involves filtration, washing with water and ethanol, and crystallization from a dimethylformamide:ethanol (1:2) mixture . Purity validation requires HPLC-UV analysis (limit of quantification: 10 ppm) and complementary techniques like NMR or mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

Key techniques include:- X-ray crystallography for molecular conformation.

- UV-Vis spectroscopy to study π-π* transitions in the anthraquinone core.

- Cyclic voltammetry to assess redox behavior, particularly relevant for electrochemical applications .

- DFT calculations to predict HOMO/LUMO energies and substituent effects on electronic properties .

Q. What are the primary biological screening protocols for evaluating anticancer activity?

- Methodological Answer :

Standard assays include:- DNA intercalation studies (e.g., ethidium bromide displacement assays).

- Cell cycle analysis (flow cytometry) to detect G2/M arrest.

- Apoptosis assays (Annexin V/PI staining).

Recent studies also explore non-apoptotic mechanisms like paraptosis and autophagy using fluorescence microscopy and Western blotting for markers like LC3-II .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced redox stability for energy storage?

- Methodological Answer :

Density functional theory (DFT) predicts redox windows and substituent effects. For instance:- Electron-donating groups (e.g., -OCH₃) increase reduction potentials by stabilizing LUMO energies.

- Lithium ion pairing with carbonyl groups can elevate reduction potentials by ~0.4 V.

A linear relationship between computed LUMO energies and experimental reduction potentials enables rapid screening of derivatives .

Q. What experimental strategies address contradictions in reported degradation rates of anthraquinone derivatives?

- Methodological Answer :

Discrepancies arise from structural resonance stability and electron-deficient carbonyl groups. To resolve these:- Compare degradation kinetics under controlled pH/light conditions using HPLC.

- Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways in environmental matrices .

- Apply advanced oxidation processes (e.g., Fenton reactions) to assess recalcitrance .

Q. How does quantum interference influence the electronic transport properties of anthraquinone-based materials?

- Methodological Answer :

Break junction techniques measure single-molecule conductance. For anthraquinones:

Q. What mechanistic insights explain the dual role of anthraquinones in inducing apoptosis and overcoming chemoresistance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.